molecular formula C10H10N2S2 B14515837 1,4-Bis(methylsulfanyl)phthalazine CAS No. 62645-07-2

1,4-Bis(methylsulfanyl)phthalazine

Cat. No.: B14515837
CAS No.: 62645-07-2
M. Wt: 222.3 g/mol
InChI Key: MJKYAQOUUHTIEP-UHFFFAOYSA-N
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Description

1,4-Bis(methylsulfanyl)phthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are a class of bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities . The structure of this compound consists of a phthalazine core with two methylsulfanyl groups attached at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(methylsulfanyl)phthalazine can be synthesized through various synthetic routes. One common method involves the condensation of 2-(methylsulfanyl)benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(methylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalazine core can be reduced to phthalazine dihydride using reducing agents such as sodium borohydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, ethanol, and water.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phthalazine dihydride.

    Substitution: Various substituted phthalazine derivatives.

Scientific Research Applications

1,4-Bis(methylsulfanyl)phthalazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(methylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

62645-07-2

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

1,4-bis(methylsulfanyl)phthalazine

InChI

InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3

InChI Key

MJKYAQOUUHTIEP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C2=CC=CC=C21)SC

Origin of Product

United States

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